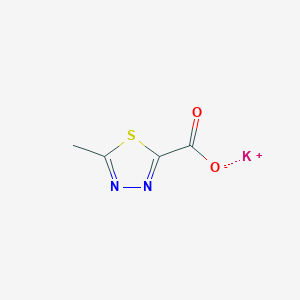

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Description

Properties

IUPAC Name |

potassium;5-methyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUFPTLBFFPOEG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3KN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864015-33-7 | |

| Record name | potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring purity and yield through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce esters or amides.

Scientific Research Applications

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate represents a versatile chemical compound with significant scientific and industrial applications. This comprehensive analysis explores its multifaceted research potential across various domains.

Chemical Research

The compound serves as a critical building block in organic synthesis, enabling researchers to develop more complex molecular structures. Its unique chemical properties make it valuable for:

- Synthesizing novel heterocyclic compounds

- Creating intermediate molecules for advanced chemical research

- Exploring structure-activity relationships in organic chemistry

Biological Research

Potential Biological Activities

- Antimicrobial Investigation : Preliminary studies suggest potential antimicrobial properties

- Pharmaceutical Intermediates : Used in developing potential therapeutic compounds

- Molecular Targeting : Demonstrates interactions with specific biochemical pathways

Agricultural Applications

The compound shows promising characteristics for agricultural research:

- Potential development of pesticide intermediates

- Exploration of plant disease control mechanisms

- Synthesis of agricultural chemical derivatives

Molecular Characterization

Key Molecular Properties

- Molecular Formula : Precise chemical composition enabling targeted research

- Structural Uniqueness : Five-membered heterocyclic ring with nitrogen and sulfur atoms

- Reactivity : High potential for chemical transformations

Synthetic Approaches

- Reaction Conditions : Controlled synthesis under specific temperature and pressure

- Purification Techniques : Advanced chromatographic and crystallization methods

- Characterization : Spectroscopic and analytical techniques for comprehensive molecular analysis

Comparative Molecular Properties

| Property | This compound | Similar Compounds |

|---|---|---|

| Reactivity | High | Moderate |

| Biological Potential | Promising | Variable |

| Synthetic Complexity | Moderate | Low to High |

Emerging Research Directions

Future Research Opportunities

- Advanced pharmaceutical screening

- Novel material development

- Enhanced agricultural chemical design

Limitations and Considerations

While the compound demonstrates significant research potential, further comprehensive studies are required to:

- Validate its full biological activity spectrum

- Explore complete molecular interaction mechanisms

- Develop standardized research protocols

Mechanism of Action

The mechanism of action of potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with biological targets. For example, in antimicrobial applications, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death . In anticancer research, the compound and its derivatives may inhibit key enzymes or pathways involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Substituents : Electron-withdrawing groups (e.g., iodo, cyclopropyl) enhance stability and modulate bioactivity compared to methyl .

- Counterions : Potassium and lithium salts exhibit higher solubility in polar solvents than ethyl esters, favoring pharmaceutical applications .

Physicochemical Properties

Biological Activity

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring structure, which is crucial for its biological activity. The presence of sulfur in the ring allows for unique interactions with biological targets that are not possible with compounds containing only nitrogen or oxygen. Its molecular formula is , and it has a molecular weight of approximately 186.23 g/mol.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown its effectiveness in inhibiting the growth of pathogens such as:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate activity |

| Candida albicans | Significant antifungal effect |

The mechanism of action involves interference with the synthesis of essential biomolecules in microorganisms, leading to cell death .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity . For instance:

- Cytotoxic Effects : Some derivatives have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound derivatives on cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Induces apoptosis |

| A549 | 20.5 | Cell cycle arrest |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound exhibits other notable biological activities:

Q & A

Q. Basic Properties

- Solubility : Poor aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as solvents for in vitro studies .

- Stability : Hygroscopic nature requires storage under anhydrous conditions (-20°C) to prevent hydrolysis .

Advanced Salt Engineering

Potassium salts enhance solubility compared to lithium or sodium analogs. For example, Raltegravir potassium (a structurally related antiviral) shows improved bioavailability due to ionic interactions in physiological buffers . Thermal analysis (DSC/TGA) can optimize salt forms for controlled-release formulations .

How can computational methods aid in studying its bioactivity?

Basic Docking Studies

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to bacterial targets like dihydrofolate reductase or fungal cytochrome P450. Use PDB IDs 1UYG or 5TZ1 for homology modeling .

Advanced QSAR Models

Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., methyl vs. phenyl groups) with antimicrobial potency. Contradictions in activity data (e.g., higher efficacy in vitro vs. in vivo) may reflect poor membrane penetration, modeled via logP and PSA values .

What analytical strategies address discrepancies in reported biological data?

Q. Basic Reproducibility Checks

- Strain-Specific Variability : Use ATCC reference strains to standardize assays.

- Culture Conditions : Control pH, temperature, and nutrient availability to minimize variability .

Advanced Metabolomic Profiling

LC-MS/MS identifies metabolites generated during bacterial exposure. For example, inconsistent antifungal activity against Aspergillus niger may arise from differential expression of efflux pumps, detectable via transcriptomics .

How is purity assessed, and what are common byproducts?

Q. Basic Purity Analysis

- HPLC : C18 columns with UV detection at 254 nm; retention time compared to standards.

- TLC : Ethyl acetate/hexane (3:7) mobile phase; Rf ~0.5 .

Advanced Byproduct Characterization

Common byproducts include unreacted ethyl ester precursors or disulfide dimers. High-resolution ESI-MS and 13C-NMR differentiate these species. For example, a peak at δ 170 ppm indicates residual carboxylate esters .

What role do counterions play in its reactivity and stability?

Basic Ion Selection

Potassium enhances crystallinity and shelf life compared to lithium, which may form hydrates. Sodium salts are avoided due to hygroscopicity .

Advanced Coordination Chemistry

Potassium’s larger ionic radius facilitates stronger ion-dipole interactions with polar solvents, improving solubility. XPS or FTIR studies reveal how counterions influence electron density on the thiadiazole ring, affecting nucleophilic substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.